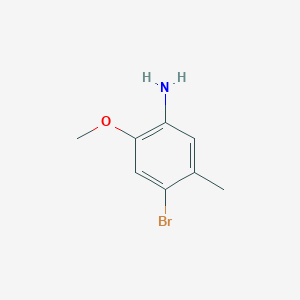

4-Bromo-2-methoxy-5-methylaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methoxy-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHYXILAJCTZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methoxy 5 Methylaniline

Strategic Approaches to Regioselective Bromination of Substituted Anilines

The synthesis of 4-bromo-2-methoxy-5-methylaniline hinges on the regioselective bromination of a suitable precursor, typically 2-methoxy-5-methylaniline (B41322). The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are both activating and ortho-, para-directing, while the methyl (-CH3) group is also activating and ortho-, para-directing. This presents a challenge in achieving bromination specifically at the C4 position.

Direct bromination of aniline (B41778) with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high activation of the ring by the amino group. allen.in To achieve selective monobromination at the para-position, the reactivity of the aniline must be attenuated. This is commonly achieved by protecting the amino group, for instance, through acetylation to form an acetanilide (B955). google.com The bulkier acetamido group sterically hinders the ortho positions, favoring electrophilic substitution at the less hindered para position.

A common method for the bromination of anilines involves the use of a brominating agent in a suitable solvent. For instance, 2-methoxyaniline can be brominated using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) in methylene (B1212753) chloride at low temperatures to yield 4-bromo-2-methoxyaniline. prepchem.com Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions. mdpi.com

Recent advancements have focused on catalytic methods to achieve high regioselectivity. Palladium(II) catalysis, for example, has been employed for the meta-C–H bromination of aniline derivatives, a transformation that is challenging with traditional methods. nih.gov While not directly applicable to the synthesis of the target molecule, this highlights the potential of modern catalysis in controlling regioselectivity.

Targeted Introduction of Methoxy and Methyl Groups in Aromatic Systems

The synthesis of the precursor, 2-methoxy-5-methylaniline, requires the specific placement of the methoxy and methyl groups on the aniline ring. A common starting material for this is p-cresidine (2-methoxy-5-methylaniline). nih.govmzcloud.org Alternatively, one can start with a simpler aromatic compound and introduce the functional groups sequentially.

For example, starting with toluene, nitration can be performed to introduce a nitro group. Subsequent reduction of the nitro group to an amine, followed by methoxylation, can lead to the desired 2-methoxy-5-methylaniline. evitachem.com The order of these steps is crucial to ensure the correct substitution pattern due to the directing effects of the existing substituents.

Multi-Step Synthetic Routes from Readily Available Precursors

A practical synthesis of this compound often involves a multi-step sequence starting from readily available chemicals. A plausible route begins with the protection of the amino group of 2-methylaniline (o-toluidine) via acetylation to form N-(2-methylphenyl)acetamide. google.com This step deactivates the amino group and directs subsequent electrophilic substitution.

The next step is the bromination of N-(2-methylphenyl)acetamide. The acetamido group directs the incoming bromine to the para position, yielding N-(4-bromo-2-methylphenyl)acetamide. google.com Finally, hydrolysis of the acetamido group under acidic or basic conditions removes the protecting group to afford the target molecule, 4-bromo-2-methylaniline (B145978). google.com Although this specific patent describes the synthesis of 4-bromo-2-methylaniline, a similar strategy can be envisioned for this compound starting from 2-methoxy-5-methylaniline.

Another potential route could start from 2-methoxyaniline (o-anisidine). Bromination of o-anisidine (B45086) with a suitable brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone can yield 4-bromo-2-methoxyaniline. prepchem.com Subsequent introduction of the methyl group at the 5-position would complete the synthesis.

Modern Catalytic Amination Techniques for Aromatic Ring Formation

While the primary focus for synthesizing this compound is typically the functionalization of a pre-existing aniline ring, modern catalytic amination techniques offer alternative strategies for forming the C-N bond. These methods are particularly useful for the synthesis of substituted anilines from non-aniline precursors.

Reductive amination is a powerful tool for the synthesis of amines. organic-chemistry.org This can involve the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of substituted anilines, this could involve the reductive amination of a suitably substituted cyclohexanone (B45756) derivative. Various catalytic systems, including those based on iridium, nih.gov ruthenium, organic-chemistry.org and copper, organic-chemistry.org have been developed for efficient reductive amination.

Palladium-catalyzed amination of aryl halides or triflates (Buchwald-Hartwig amination) is another cornerstone of modern amine synthesis. organic-chemistry.org This reaction allows for the formation of anilines by coupling an aryl electrophile with an amine. While perhaps not the most direct route to this compound, it represents a versatile method for constructing highly substituted anilines.

Optimization of Reaction Conditions for Scalability and Efficiency in Academic Synthesis

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield and purity while ensuring safety and efficiency.

The choice of solvent can significantly impact the outcome of a reaction. For bromination reactions, solvents like methylene chloride are often used, especially at low temperatures, to control reactivity. prepchem.com In some cases, using a non-polar solvent like carbon disulfide can reduce the rate of reaction and lead to more selective bromination. youtube.com

The stoichiometry of the reagents is also critical. In the bromination of 2-methoxyaniline, using a 1:1 molar ratio of the aniline to the brominating agent is crucial to avoid over-bromination. prepchem.com When protecting groups are used, ensuring complete protection and deprotection requires careful control of the stoichiometry of the reagents and catalysts involved.

Temperature plays a vital role in controlling the rate and selectivity of chemical reactions. Bromination reactions are often carried out at low temperatures (e.g., -10°C to -5°C) to manage the exothermic nature of the reaction and to prevent side reactions. prepchem.comyoutube.com

Pressure is generally less of a factor in the types of reactions typically used to synthesize this compound, which are often conducted at atmospheric pressure. However, in certain catalytic hydrogenation or amination reactions, pressure can be a critical parameter to control the reaction rate and efficiency. nih.gov

The following table summarizes key reaction parameters for the synthesis of a related compound, 4-bromo-2-methoxyaniline, which provides insights into the conditions that could be adapted for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxyaniline (o-anisidine) | prepchem.com |

| Brominating Agent | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | prepchem.com |

| Solvent | Methylene chloride | prepchem.com |

| Temperature | -10°C to -5°C | prepchem.com |

| Molar Ratio (Aniline:Brominating Agent) | 1:1 | prepchem.com |

| Yield | 96% | prepchem.com |

This second table outlines typical conditions for a hydrolysis step to deprotect an acetanilide, a common strategy in the synthesis of substituted anilines.

| Parameter | Value | Reference |

| Starting Material | N-(4-bromo-2-methylphenyl)acetamide | google.com |

| Reagents | Concentrated hydrochloric acid, Dioxane | google.com |

| Reaction Time | 1.5 - 2.5 hours | google.com |

| Work-up | Neutralization with ammonia (B1221849) solution | google.com |

Green Chemistry Considerations in Synthetic Protocols

The industrial synthesis of specialty aromatic amines like this compound necessitates a strong focus on green chemistry principles to minimize environmental impact and enhance process safety and efficiency. Traditional synthetic routes often involve hazardous reagents, stoichiometric waste, and harsh reaction conditions. Modern approaches, however, seek to integrate greener alternatives at each step, from the synthesis of precursors to the final bromination. A plausible synthetic pathway to this compound involves the preparation of the precursor 2-methoxy-5-methylaniline, followed by a regioselective bromination. This section explores green chemistry considerations for these key transformations.

A common route to 2-methoxy-5-methylaniline starts with 4-methyl-2-nitrophenol, which undergoes methylation to form 1-methoxy-4-methyl-2-nitrobenzene, followed by the reduction of the nitro group. An alternative industrial synthesis begins with 4-chlorotoluene, which is nitrated to 3-nitro-4-chlorotoluene. This is followed by nucleophilic substitution with a methoxide (B1231860) source to yield 4-methoxy-2-nitrotoluene, which is then reduced to the corresponding aniline. Both pathways involve nitration and reduction steps, which are key targets for green process optimization. The final step is the selective bromination of the resulting 2-methoxy-5-methylaniline.

Greener Synthesis of the Precursor: 2-Methoxy-5-methylaniline

The synthesis of the aniline precursor is a critical stage where green methodologies can be implemented, particularly in the reduction of the nitroaromatic intermediate (e.g., 4-methoxy-2-nitrotoluene).

Catalytic Hydrogenation:

The reduction of nitroarenes is a fundamental transformation in the synthesis of aromatic amines. Traditional methods, such as the Béchamp reduction using iron filings and hydrochloric acid, generate large quantities of iron oxide sludge, a significant waste problem. Catalytic hydrogenation represents a much greener alternative, offering high atom economy as it uses molecular hydrogen (H₂) with water as the only theoretical byproduct.

Modern advancements focus on developing highly efficient and selective catalysts that can be easily recovered and reused. Nanoparticle catalysts, for instance, offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Supported catalysts, where metal nanoparticles (e.g., Pd, Pt, Ni, Ag) are immobilized on materials like activated carbon, alumina (B75360), or zeolites, are particularly advantageous as they prevent metal leaching and allow for easy separation from the reaction mixture. researchgate.net Photocatalysis is also emerging as a green protocol for the reduction of nitroaromatics to anilines. rsc.org

Transfer Hydrogenation:

An alternative to using high-pressure H₂ gas is catalytic transfer hydrogenation. This method employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a metal catalyst (e.g., Pd/C, Raney Nickel). This approach avoids the hazards associated with handling gaseous hydrogen and can often be performed under milder conditions.

The following table compares traditional and greener methods for the reduction of the nitroaromatic precursor.

| Parameter | Traditional Method (e.g., Béchamp Reduction) | Green Alternative (e.g., Catalytic Hydrogenation) |

| Reducing Agent | Iron/HCl | H₂ gas or hydrogen donors (e.g., formic acid) |

| Catalyst | - (Stoichiometric reagent) | Heterogeneous catalysts (e.g., Pd/C, Pt/C, Raney Ni) |

| Solvent | Often requires acidic aqueous solutions | Water, ethanol, supercritical CO₂ |

| Byproducts | Large amounts of iron oxide sludge | Primarily water |

| Atom Economy | Low | High |

| Safety Concerns | Handling of strong acids | Handling of flammable H₂ gas (can be mitigated by transfer hydrogenation) |

| Catalyst Recyclability | Not applicable | High potential for recovery and reuse rsc.org |

Greener Approaches to Aromatic Bromination

The final step in the synthesis is the electrophilic bromination of 2-methoxy-5-methylaniline. The directing effects of the activating amino and methoxy groups, as well as the methyl group, favor substitution at the positions ortho and para to the amino group. To achieve the desired regioselectivity for this compound, careful selection of the brominating agent and reaction conditions is crucial. Traditional bromination often uses elemental bromine (Br₂), which poses significant safety and environmental hazards, and a Lewis acid catalyst, which can be difficult to remove from the product.

To circumvent the high reactivity of the aniline, which can lead to polybromination, the amino group is often first protected via acetylation. The resulting acetanilide is less activated, allowing for more controlled monobromination, after which the protecting group is removed. youtube.comyoutube.com

Alternative Brominating Agents and Catalysts:

Green chemistry seeks to replace hazardous reagents like Br₂ with safer alternatives. N-Bromosuccinimide (NBS) is a solid, crystalline brominating agent that is easier and safer to handle than liquid bromine. nih.gov Its use can minimize the formation of hydrobromic acid (HBr) as a corrosive byproduct.

The use of solid acid catalysts, such as zeolites, offers significant environmental benefits. researchgate.netresearchgate.net Zeolites are microporous aluminosilicates that can be tailored for shape-selectivity, potentially favoring the formation of the desired para-isomer and minimizing side reactions. researchgate.netgoogle.com They are non-corrosive, easy to handle, and can be regenerated and reused, which aligns with the principles of green chemistry. rsc.orggoogle.com For instance, an Fe₂O₃/zeolite system has been shown to be effective for the catalytic bromination of aromatic compounds. rsc.org

Greener Solvents:

Replacing traditional volatile organic solvents (VOCs) like carbon tetrachloride or dichloromethane (B109758) is another key aspect of greening the bromination process. google.com Water is an ideal green solvent, although the low solubility of organic substrates can be a challenge. researchgate.net The use of ionic liquids as reaction media has also been explored for aromatic substitutions. rsc.orgyoutube.com Ionic liquids are non-volatile and can have high thermal and chemical stability, and their properties can be tuned to optimize the reaction. youtube.com In some cases, solvent-free reaction conditions can be achieved, for example, by grinding the reactants together, which represents an even more environmentally friendly approach. google.com

Below is a comparative table of traditional versus greener bromination methods.

| Parameter | Traditional Bromination | Greener Bromination |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), KBr/oxidant systems acs.org |

| Catalyst | Lewis acids (e.g., FeBr₃, AlCl₃) masterorganicchemistry.com | Heterogeneous catalysts (e.g., Zeolites, supported metals) rsc.orgresearchgate.net |

| Solvent | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂) | Water researchgate.net, Ethanol acs.org, Ionic Liquids rsc.org, or solvent-free conditions |

| Byproducts | Stoichiometric amounts of HBr and catalyst waste | Reduced byproducts, recyclable catalysts |

| Regioselectivity | Can be difficult to control, leading to isomer mixtures | Potentially enhanced by shape-selective catalysts like zeolites |

| Safety | High toxicity and corrosivity (B1173158) of Br₂ and Lewis acids | Safer reagents and catalysts |

By systematically applying these green chemistry principles to the synthesis of this compound, it is possible to develop manufacturing processes that are not only more environmentally benign but also more efficient and economically viable.

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 2 Methoxy 5 Methylaniline

Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of 4-bromo-2-methoxy-5-methylaniline makes it a suitable substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction provides a route to introduce new aryl or vinyl substituents at the position of the bromine atom.

A documented example of a Suzuki-Miyaura coupling involving this compound is its reaction with 1-methylpyrazole-4-boronic acid pinacol (B44631) ester. google.com This reaction was carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in a solvent system of ethanol, toluene, and water. google.com

Table 1: Example of a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System |

| This compound | 1-Methylpyrazole-4-boronic acid pinacol ester | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | Ethanol/Toluene/Water |

This transformation highlights the utility of this compound as a building block for creating more complex molecules with potential applications in various fields of chemical research.

Heck and Sonogashira Reactions for Alkenylation and Alkynylation

The Heck reaction enables the arylation of alkenes, while the Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. Both reactions are typically catalyzed by palladium complexes.

A review of the scientific literature did not yield specific examples of Heck or Sonogashira reactions performed on this compound. However, based on the general principles of these reactions, it is anticipated that this compound would be a viable substrate. In a hypothetical Heck reaction, this compound would react with an alkene in the presence of a palladium catalyst and a base to yield an alkenylated aniline (B41778) derivative. Similarly, in a Sonogashira reaction, it would couple with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base, to afford an alkynylated product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful method for the synthesis of a wide variety of aniline derivatives.

Specific examples of Buchwald-Hartwig amination using this compound as the aryl halide substrate were not found in the reviewed literature. In principle, this compound could react with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base to yield a diamine product. The success of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions to overcome potential challenges such as steric hindrance and catalyst deactivation.

Exploration of Catalyst Systems and Ligand Effects in Cross-Coupling

The choice of catalyst and ligands is crucial for the success of transition metal-catalyzed cross-coupling reactions. Different catalyst systems can significantly impact reaction efficiency, selectivity, and substrate scope.

In the context of this compound, a specific example of a palladium-catalyzed carbonylation reaction has been documented. google.com This reaction was carried out using palladium(II) acetate (B1210297) as the catalyst precursor, 1,4-bis(diphenylphosphino)butane (B1266417) as the ligand, and triethylamine (B128534) as the base in methanol (B129727) under a carbon monoxide atmosphere. google.com

Table 2: Example of a Palladium-Catalyzed Carbonylation Reaction

| Reactant | Catalyst | Ligand | Base | Reagent | Solvent |

| This compound | Palladium(II) acetate | 1,4-bis(diphenylphosphino)butane | Triethylamine | Carbon Monoxide (CO) | Methanol |

The use of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) in the Suzuki-Miyaura reaction and 1,4-bis(diphenylphosphino)butane in the carbonylation, is common in palladium-catalyzed cross-coupling. These ligands play a critical role in stabilizing the palladium catalyst, promoting oxidative addition of the aryl bromide, and facilitating the subsequent steps of the catalytic cycle. The electronic and steric properties of the ligands can be fine-tuned to optimize the reaction for a particular substrate and coupling partner.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The regioselectivity of these reactions on a substituted benzene (B151609) ring is determined by the electronic and steric effects of the substituents already present.

In this compound, the directing effects of the three substituents—amino, methoxy (B1213986), and methyl—are in competition with the deactivating effect of the bromine atom. The amino and methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org The methyl group is a weakly activating group and also an ortho-, para-director through an inductive effect. reddit.com Conversely, the bromine atom is a deactivating group but is also an ortho-, para-director. libretexts.org

Influence of Methoxy and Amine Groups on Regioselectivity

The methoxy and amino groups are powerful ortho-, para-directors due to the resonance stabilization they provide to the intermediate arenium ion formed during electrophilic attack. libretexts.org The lone pairs on the nitrogen and oxygen atoms can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

In the case of this compound, the positions ortho and para to the strongly activating amino and methoxy groups are key to determining the site of electrophilic substitution. The positions on the ring are numbered as follows: C1 (with the amine), C2 (with the methoxy), C3, C4 (with the bromine), C5 (with the methyl), and C6.

The directing effects of the substituents can be summarized as follows:

Amino group (at C1): Strongly activating, directs to C2 (blocked), C4 (blocked), and C6.

Methoxy group (at C2): Strongly activating, directs to C1 (blocked), C3, and C5 (blocked).

Methyl group (at C5): Weakly activating, directs to C2 (blocked), C4 (blocked), and C6.

Bromo group (at C4): Deactivating but ortho-, para-directing to C3 and C5 (blocked).

Considering the combined influence of these groups, the most likely positions for electrophilic attack are C3 and C6. The powerful activating and directing effects of the amino and methoxy groups are expected to dominate. The substitution at C6 is directed by both the amino and methyl groups. The substitution at C3 is directed by the methoxy and bromo groups. The relative amounts of substitution at these positions would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Role of the Bromo Group in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring play a crucial role in determining both the rate of reaction and the regioselectivity of the incoming electrophile. lumenlearning.com For this compound, the directing effects are a combination of the influences of the amino, methoxy, methyl, and bromo groups.

The amino (-NH₂) group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, thereby stabilizing the arenium ion intermediate. byjus.comchemistrysteps.com Similarly, the methoxy (-OCH₃) group is also an activating, ortho, para-director, though its effect is slightly less pronounced than the amino group. youtube.comlibretexts.org The methyl (-CH₃) group is a weakly activating, ortho, para-director. libretexts.org

Conversely, the bromo (-Br) group is a deactivating but ortho, para-directing substituent. libretexts.orgscribd.com Its deactivating nature stems from its inductive electron-withdrawing effect, which makes the ring less nucleophilic. lumenlearning.com However, its lone pairs can participate in resonance, stabilizing the ortho and para arenium ion intermediates, thus directing incoming electrophiles to these positions. libretexts.org

In the case of this compound, the powerful activating and directing effects of the amino and methoxy groups dominate. The positions ortho and para to these groups are significantly more activated towards electrophilic attack. The bromo group at position 4 deactivates the ring to some extent but directs incoming electrophiles to its ortho positions (positions 3 and 5). However, these positions are already influenced by the other substituents. The cumulative effect of these groups will direct incoming electrophiles to the positions most strongly activated by the amino and methoxy groups and not sterically hindered.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -CH₃ (Methyl) | Weakly Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

Reactions of the Aniline Moiety: Derivatization and Further Functionalization

The amino group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic nature of the amino group allows it to readily undergo acylation and alkylation reactions.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative (an amide). This transformation is often used to protect the amino group during other reactions or to introduce new functional groups. For instance, the acylation of aniline derivatives is a common strategy in organic synthesis. pearson.com

Alkylation: The amino group can also be alkylated using alkyl halides. This can lead to the formation of secondary and tertiary amines. However, polyalkylation can be a competing side reaction. Reductive amination, a reaction with a carbonyl compound followed by reduction, is often a more controlled method for preparing secondary amines.

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HONO), usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. wikipedia.org

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reactions. wikipedia.orgnih.gov These reactions involve the replacement of the diazonium group with a range of substituents, catalyzed by copper(I) salts. wikipedia.org

Sandmeyer Reactions:

Reaction with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or aryl bromide, respectively.

Reaction with copper(I) cyanide (CuCN) introduces a cyano group.

These reactions proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The ability to replace the amino group with various other functionalities via diazotization significantly enhances the synthetic utility of this compound.

Table 2: Examples of Sandmeyer Reactions

| Reagent | Product |

| CuCl/HCl | Aryl Chloride |

| CuBr/HBr | Aryl Bromide |

| CuCN/KCN | Aryl Cyanide |

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.orglibretexts.org

In this compound, the leaving group would be the bromo substituent. However, the aromatic ring is substituted with electron-donating groups (amino, methoxy, and methyl). These groups increase the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. youtube.comyoutube.com Therefore, the potential for this compound to undergo SNAr reactions under standard conditions is significantly limited.

For SNAr to be feasible on such an electron-rich system, extremely strong nucleophiles or specialized reaction conditions would be required. The presence of the electron-donating groups deactivates the ring towards nucleophilic attack, making the SNAr pathway energetically unfavorable compared to other possible reactions. youtube.com

Detailed Kinetic Studies and Reaction Pathway Elucidation

Detailed kinetic studies and computational analysis provide deeper insights into the reaction mechanisms and pathways involving substituted anilines. For instance, studies on the reaction of 4-methyl aniline with hydroxyl radicals have been conducted to understand its atmospheric degradation, revealing the formation of various products through different abstraction pathways. mdpi.com

Computational studies, such as those performed on similar molecules, can be employed to model the transition states and intermediates of various reactions involving this compound. nih.govrsc.org This would allow for a more quantitative understanding of the reaction pathways and the factors controlling product distribution. For example, density functional theory (DFT) calculations could be used to investigate the electronic properties and predict the most likely sites for electrophilic attack or other transformations. nih.gov

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Methoxy 5 Methylaniline

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. bookpi.org For a molecule like 4-bromo-2-methoxy-5-methylaniline, DFT can be used to optimize its geometry, calculate its vibrational frequencies, and analyze its electronic properties, providing deep insights into its chemical nature.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). capes.gov.bracs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. bookpi.org

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups. These groups increase the electron density of the aromatic ring, making it susceptible to attack by electrophiles. rsc.org The LUMO, conversely, would be distributed over the aromatic ring, with potential contributions from the electron-withdrawing bromine atom.

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). A computational study on substituted anilines showed a good correlation between the energy of the HOMO and the one-electron oxidation potential. researchgate.net The table below shows representative HOMO, LUMO, and energy gap values for aniline and related substituted compounds, calculated using DFT, to illustrate the expected range for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | - | - | 3.8907 |

| p-Aminoaniline | - | - | 4.6019 |

| p-Isopropylaniline | - | - | 5.2968 |

Table 1: Illustrative FMO energies for substituted anilines. Data is sourced from a DFT study on para-substituted anilines and is provided for comparative purposes. acs.org

The specific values for this compound would be influenced by the combined electronic effects of the bromo, methoxy, and methyl substituents.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic or nucleophilic attacks. rsc.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential. rsc.org

In an MEP map of this compound, the most negative regions (red) would likely be concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These sites are the primary centers for hydrogen bonding. nih.gov The aromatic ring would exhibit a varied potential, influenced by the substituents. The regions ortho and para to the strongly activating amino group would be expected to be electron-rich compared to the meta positions. rsc.org The hydrogen atoms of the amino group would appear as regions of positive potential (blue), making them hydrogen bond donors. nih.gov

A DFT study on para-substituted anilines identified the negative MEP sites for electrophilic attack. acs.org For instance, in p-aminoaniline, the negative potential was distributed over the entire molecule, including the nitrogen atoms and the carbon ring, whereas in p-nitroaniline, it was concentrated on the oxygen atoms of the nitro group. acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. rsc.orgmdpi.com A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). mdpi.comresearchgate.net

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The interaction energy (E(2)) quantifies the stabilization resulting from electron delocalization. For this compound, NBO analysis would reveal significant interactions, such as:

n → π : Delocalization of the nitrogen lone pair (n) into the antibonding π orbitals of the benzene (B151609) ring. This interaction is characteristic of anilines and is responsible for the activating, ortho-para directing nature of the amino group.

n → σ : Interactions involving lone pairs and sigma antibonding orbitals, which are crucial for understanding hydrogen bonding. For example, in a complex with a water molecule, the interaction between the oxygen lone pair of water and the N-H antibonding orbital (σN-H) of the aniline would be a key stabilizing factor. rsc.org

π → π : Delocalization of electrons from the π bonds of the aromatic ring to its π antibonds, which is fundamental to its aromatic character.

A study on aniline-water complexes used NBO analysis to show how substituents influence the n(O) → σ*(N–H) interaction, which in turn affects hydrogen bond strength and the pKa of the substituted aniline. rsc.org

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - Illustrative |

| LP (1) N | π* (C-C) | High |

| π (C-C) | π* (C-C) | Moderate |

| LP (1) O | σ* (C-H) | Low |

Table 2: Representative NBO donor-acceptor interactions and their stabilization energies (E(2)). The values are illustrative and represent the types of interactions expected in substituted anilines.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies, while molecular dynamics (MD) simulations track the atomic motions over time, providing a view of the molecule's flexibility and its interactions with its environment, such as a solvent. nih.govajchem-a.com

For this compound, key conformational variables include the rotation around the C-N bond of the amino group, the rotation of the methoxy group, and the pyramidalization of the amino group (the degree to which it is non-planar). researchgate.netresearchgate.net Computational studies on substituted anilines have shown that the amino group is typically nonplanar, with an inversion barrier that can be calculated. capes.gov.br The rotational barriers for the formyl group in N-benzhydrylformamides have been estimated using DFT to be in the range of 20–23 kcal/mol, giving a sense of the energy required for such rotations. mdpi.com

MD simulations can be used to study the solvation of the molecule in a solvent like water. acs.org These simulations would show how water molecules arrange around the solute, forming hydrogen bonds with the amino and methoxy groups. acs.org The stability of a protein-ligand complex, if this molecule were to act as a ligand, can also be assessed over time using MD simulations, often for durations like 100 ns. ajchem-a.com Such simulations provide insights into the flexibility of the complex and the persistence of key intermolecular interactions. ajchem-a.com

Applications of 4 Bromo 2 Methoxy 5 Methylaniline in Advanced Chemical Systems and Materials Science

Ligand and Pre-ligand in Coordination Chemistry for Catalytic Applications

The amine functionality of 4-Bromo-2-methoxy-5-methylaniline makes it an excellent starting point for the synthesis of ligands for coordination chemistry. Through condensation reactions with aldehydes or ketones, it can be readily converted into Schiff base ligands. These ligands, featuring an imine (-C=N-) group, are highly effective at coordinating with a wide variety of metal ions. nih.gov

Schiff base ligands derived from substituted anilines, including bromoanilines, are widely used to create stable organometallic complexes with transition metals such as iron, chromium, manganese, copper, and zinc. nih.govrecentscientific.com The nitrogen atom of the imine group and another donor atom (often from a hydroxyl group on the aldehyde precursor) bind to the metal center, forming a stable chelate ring. nih.govacs.org

The electronic and steric properties of the resulting complex can be systematically varied by changing the substituents on the aniline (B41778) and aldehyde rings. The bromo, methoxy (B1213986), and methyl groups of this compound would influence the electron density at the coordinating nitrogen atom and impose steric constraints, thereby affecting the geometry, stability, and reactivity of the final metal complex. mdpi.com Research has demonstrated the synthesis of tetra-coordinated complexes from bromoaniline-derived Schiff bases, such as [Cu(L1)2] and [Zn(L2)2]. acs.org

| Metal Ion | Ligand Type | Resulting Complex Properties | Reference |

|---|---|---|---|

| Mn(II), Fe(III), Cr(III) | Schiff bases from bromo- and methoxy-substituted phenols | Stable complexes with proposed octahedral or other geometries, showing potential biological and catalytic activity. | nih.gov |

| Cu(II), Zn(II) | Schiff bases from bromoaniline and salicylaldehydes | Formation of tetra-coordinated complexes with specific fluorescence and sensing capabilities for other ions. | acs.org |

| Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II) | Schiff base from aniline and 5-Bromo-2-hydroxy benzaldehyde | Characterized metal complexes screened for antibacterial activity. | recentscientific.com |

Organometallic complexes are at the heart of modern catalysis, driving reactions from polymerization to fine chemical synthesis. fiveable.meresearchgate.net The function of a metal catalyst is profoundly influenced by the ligands coordinated to it. mdpi.comnih.gov Ligands can tune the catalyst's activity, selectivity, and stability by modifying the electronic properties of the metal center and controlling the steric environment for substrate binding. libretexts.org

Intermediate in the Synthesis of Complex Aromatic Compounds

The structure of this compound inherently lends itself to being a valuable intermediate in the synthesis of more complex aromatic molecules. The bromine atom serves as a key functional group, enabling a range of cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in assembling elaborate aromatic systems from simpler precursors.

Furthermore, the amino group can be readily transformed into a variety of other functional groups or can participate directly in cyclization reactions to form heterocyclic rings. The methoxy and methyl groups, while seemingly simple, play a crucial role in modulating the electronic properties and solubility of both the intermediate and the final target molecules. Their presence can influence reaction rates and regioselectivity, offering a degree of control in complex synthetic sequences.

Construction of Polycyclic and Heterocyclic Frameworks

The development of novel polycyclic and heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Although specific examples utilizing this compound are not readily found, the known chemistry of analogous compounds allows for informed predictions of its synthetic capabilities.

For instance, substituted bromoanilines are frequently employed in palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig amination to build complex molecular frameworks. The Suzuki coupling, in particular, is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials. A hypothetical reaction scheme could involve the coupling of this compound with a suitable boronic acid to generate a more complex biaryl amine.

Similarly, the construction of heterocyclic frameworks is a likely application. For example, the synthesis of quinolines, a class of heterocyclic compounds with a wide range of biological activities, often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or their equivalents. The specific substitution pattern of this compound could lead to the formation of novel quinoline (B57606) derivatives with unique properties.

Moreover, the synthesis of acridines, another important class of heterocyclic compounds, can be achieved through the condensation of anilines with appropriate coupling partners. While direct evidence is lacking for this compound, its structural similarity to other anilines used in such syntheses suggests its potential as a valuable building block. For instance, the reaction of 9-chloroacridine (B74977) with various anilines is a known method for producing 9-anilinoacridine (B1211779) derivatives, which have been investigated for their anti-inflammatory properties. nih.gov

The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives from 4-bromo-2-methylaniline (B145978) via Suzuki cross-coupling reactions highlights a relevant synthetic strategy. nih.gov This work demonstrates the successful use of a substituted bromoaniline to create more complex heterocyclic systems. A similar approach could foreseeably be applied to this compound to generate a diverse array of novel compounds.

Table of Potential Reactions for Constructing Complex Aromatic Compounds from Substituted Anilines

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Potential Application |

| Suzuki Coupling | Substituted Bromoaniline | Arylboronic Acid | Biaryl Amine | Organic Electronics, Pharmaceuticals |

| Buchwald-Hartwig Amination | Substituted Bromoaniline | Amine/Amide | Di- or Triarylamine | Hole-transporting Materials |

| Combes quinoline synthesis | Substituted Aniline | β-Diketone | Quinoline | Antimalarials, Antivirals |

| Bernthsen acridine (B1665455) synthesis | Substituted Aniline | Carboxylic Acid | Acridine | Dyes, Antiseptics |

Advanced Spectroscopic and Analytical Methodologies for Research Characterization of 4 Bromo 2 Methoxy 5 Methylaniline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of 4-Bromo-2-methoxy-5-methylaniline and its derivatives. By providing exact mass measurements with high accuracy (typically to within 5 ppm), HRMS allows for the unequivocal determination of a molecule's elemental formula. For this compound (C₈H₁₀BrNO), the expected monoisotopic mass is approximately 214.9946 g/mol .

In the context of mechanistic pathway elucidation, HRMS is used to identify transient intermediates, byproducts, and final products in a chemical reaction. For instance, during the synthesis of related sulfonamides, HRMS can confirm the successful incorporation of the 4-bromo-2,5-dimethoxyphenyl moiety by verifying the exact mass of the product. nih.gov The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 peak in the mass spectrum, which serves as a clear indicator for the presence of bromine in the molecule or its fragments. nist.govmassbank.eu This feature is instrumental in tracking the fate of the bromine atom throughout a reaction sequence.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The mass spectrum of a related compound, 4-bromoaniline, shows a prominent molecular ion peak and various fragment ions, which can help in structural confirmation. nist.gov

Table 1: Predicted HRMS Data for this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₁BrNO⁺ | 216.0019 |

| [M+Na]⁺ | C₈H₁₀BrNNaO⁺ | 237.9838 |

| [M-H]⁻ | C₈H₉BrNO⁻ | 213.9873 |

Data is predicted based on the elemental composition.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for unambiguously assigning the complex structure of polysubstituted aromatic rings like that in this compound.

For a definitive structural assignment of this compound, the following 2D-NMR experiments would be critical:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, which would confirm the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the substitution pattern by showing correlations from the methoxy (B1213986) protons (–OCH₃) and methyl protons (–CH₃) to the quaternary and tertiary carbons of the benzene (B151609) ring. For example, the protons of the methyl group would show an HMBC correlation to the C4, C5, and C6 carbons, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help confirm the relative positions of the substituents around the ring.

¹H NMR data for related compounds, such as N-(4-bromo-2,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide, show distinct singlets for the aromatic protons, confirming their isolated positions on the ring, a feature also expected for this compound. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | 110 - 150 |

| Amine-H (NH₂) | 3.5 - 4.5 | N/A |

| Methoxy-H (OCH₃) | ~3.8 | ~55 |

| Methyl-H (CH₃) | ~2.2 | ~17 |

Values are estimations based on data from analogous compounds like 2-methoxy-5-methylaniline (B41322) and other substituted anilines. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for In Situ Reaction Monitoring and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a sample. spectroscopyonline.com These methods are complementary and their combined use offers a more complete characterization of the vibrational modes of this compound. spectroscopyonline.com

FT-IR spectroscopy is particularly sensitive to polar functional groups and would be used to identify key vibrations such as the N-H stretches of the amine group (typically around 3300-3500 cm⁻¹), C-O stretching of the methoxy group, and aromatic C-H and C=C stretching. researchgate.net Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations and would be effective for observing the C-Br stretch and the vibrations of the aromatic ring backbone. youtube.com

A significant advantage of these techniques is their utility for in situ reaction monitoring. youtube.commt.com By inserting a probe into a reaction vessel, chemists can track the consumption of reactants and the formation of products in real-time. For instance, in the synthesis of this compound, one could monitor the disappearance of a precursor's characteristic band and the appearance of the product's N-H or C-Br bands to determine reaction kinetics and endpoint. youtube.comamericanpharmaceuticalreview.com This approach provides critical data for process optimization and understanding reaction mechanisms. youtube.commt.com

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | FT-IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend | 1550 - 1650 | FT-IR |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | FT-IR |

| C-Br Stretch | 500 - 650 | Raman |

Assignments are based on general spectroscopic data for aniline (B41778) and haloaromatic compounds. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Hydrogen Bonding Networks

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. A successful single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of its molecular geometry.

Table 4: Illustrative Crystallographic Data from an Analogous Compound (4-Bromo-N-phenylaniline)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 15.6741 (6) |

| b (Å) | 17.7531 (7) |

| c (Å) | 7.596 (2) |

| C-N-C bond angle (°) | 126.4 (2) |

| Dihedral Angle (°) | 52.5 (1) |

Data from a study on 4-Bromo-N-phenylaniline, provided for illustrative purposes. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research

Advanced chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a primary method for determining the purity of a sample. By developing a suitable method (i.e., selecting the appropriate column and mobile phase), a sharp, symmetrical peak for the target compound can be obtained, and the presence of any impurities can be quantified.

Gas Chromatography (GC), typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like substituted anilines.

For the isolation of this compound on a research scale, preparative chromatography techniques are employed. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard and cost-effective method for purification. For more challenging separations, preparative HPLC can be used to achieve very high levels of purity, which is often a prerequisite for subsequent analytical studies or synthetic applications. The selection of the appropriate chromatographic technique is guided by the specific properties of the compound and the impurities present.

常见问题

Q. What are the common synthetic routes for preparing 4-Bromo-2-methoxy-5-methylaniline in academic research?

- Methodological Answer : The synthesis typically involves bromination of methoxy-methylaniline precursors or functionalization of pre-brominated intermediates. For example:

- Directed Bromination : Use electrophilic aromatic substitution (EAS) with brominating agents (e.g., Br₂/FeBr₃) on 2-methoxy-5-methylaniline. The methoxy group directs bromination to the para position .

- Multi-Step Synthesis : Start with 5-methyl-2-methoxyaniline, protect the amine group (e.g., acetylation), perform bromination, and deprotect to yield the target compound. Purity is confirmed via column chromatography (≥95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons split by bromine’s electron-withdrawing effects) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 230.99) .

- X-Ray Crystallography : For unambiguous structural confirmation, SHELXL refinement (SHELX suite) resolves bond angles and torsional strains in single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?

- Methodological Answer : Conflicting NMR or MS data may arise from impurities or regioisomers. Strategies include:

- Crystallographic Validation : Grow single crystals and refine the structure using SHELXL . For example, a related compound (5-Bromo-4-iodo-2-methylaniline) was resolved via X-ray diffraction, revealing planar aromatic rings and intermolecular hydrogen bonds .

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What strategies optimize the regioselectivity in the bromination of methoxy-methylaniline precursors?

- Methodological Answer :

- Protection-Deprotection : Acetylate the amine to prevent undesired bromination at the ortho position. Post-bromination, hydrolyze the acetyl group under basic conditions .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 0–5°C enhance para selectivity in EAS. For example, similar protocols achieved >90% regioselectivity in brominated aniline derivatives .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Crystal packing, analyzed via SHELX-refined structures, reveals intermolecular interactions:

- Hydrogen Bonding : NH₂ groups form H-bonds with methoxy oxygen, stabilizing the lattice and increasing melting points .

- Halogen Interactions : Bromine participates in type-II halogen···π contacts, affecting solubility and thermal stability .

- Impact on Reactivity : Tight packing may slow diffusion in solid-state reactions, necessitating ball-milling or solvent-assisted grinding for cross-coupling applications .

Data Contradiction Analysis

Q. Why might HPLC purity assays contradict NMR integration for this compound?

- Methodological Answer :

- Co-Eluting Impurities : HPLC may fail to resolve regioisomers (e.g., 5-bromo vs. 6-bromo derivatives). Use chiral columns or 2D NMR (e.g., HSQC) to distinguish isomers .

- Degradation During Analysis : Light-sensitive brominated amines may decompose. Store samples in amber vials and use fresh deuterated solvents for NMR .

Safety and Handling in Research

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。